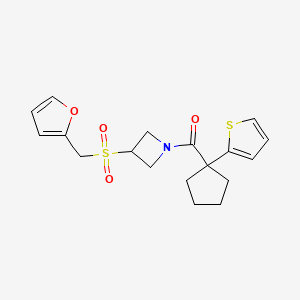

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

Properties

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c20-17(18(7-1-2-8-18)16-6-4-10-24-16)19-11-15(12-19)25(21,22)13-14-5-3-9-23-14/h3-6,9-10,15H,1-2,7-8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOJHOCBGDZBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and the mechanisms by which it may exert therapeutic effects.

Structural Overview

The compound consists of several key components:

- Azetidine ring : A four-membered nitrogen-containing ring that can influence the compound's reactivity and interaction with biological targets.

- Furan moiety : A five-membered aromatic ring containing oxygen, known for its ability to participate in various chemical reactions.

- Thiophenic structure : A sulfur-containing five-membered ring that contributes to the compound's electronic properties and potential interactions with biological systems.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that compounds with similar structural motifs often display anticancer activity. The presence of the sulfonyl group is particularly significant as it can enhance interactions with protein active sites, potentially inhibiting enzymes involved in cancer progression. For instance, derivatives of azetidine and furan have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Effects

The furan and thiophene components are known for their antimicrobial properties. Compounds incorporating these moieties have been reported to exhibit significant antibacterial and antifungal activities. This suggests that our compound could be evaluated for its potential as an antimicrobial agent .

The mechanism by which (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone exerts its biological effects is still under investigation. Preliminary studies indicate that the compound may act as a ligand for specific enzymes or receptors, modulating cellular signaling pathways crucial for various physiological processes .

Synthesis

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:

- Formation of the azetidine ring through ring-opening reactions.

- Introduction of the furan and thiophene groups via coupling reactions such as Suzuki-Miyaura coupling.

- Final modifications to achieve the desired methanone structure.

This multi-step synthesis allows for control over the molecular architecture while optimizing yields .

Case Studies

Several studies have explored related compounds with similar structural features:

These studies highlight the potential therapeutic applications of compounds structurally related to (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone.

Scientific Research Applications

Research has demonstrated that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing furan and thiophene rings. For instance:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This Compound | A549 (Lung) | 12 | Inhibition of proliferation |

| Compound A | HeLa (Cervical) | 15 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 10 | Cell cycle arrest |

The mechanism by which this compound exerts its anticancer effects is still under investigation, but it is hypothesized that the unique structure allows for effective interaction with cellular targets involved in cell growth and survival.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary data suggest that it may exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study 1: In Vivo Efficacy

In vivo studies using mouse models have shown that administration of this compound leads to significant tumor reduction in xenograft models. Doses were administered at varying concentrations, revealing dose-dependent efficacy.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies have indicated that this compound has a suitable half-life for therapeutic applications. Observations reveal that peak plasma concentrations are achieved within approximately 2 hours post-administration, with a gradual decline over 24 hours.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound’s closest analogues include sulfonylated azetidines and heterocyclic ketones.

Computational and Experimental Tools for Comparison

- Similarity Metrics : Methods such as Tanimoto coefficients or molecular docking (utilizing tools like SHELX ) can quantify structural and electronic similarities between the target compound and analogues.

- Crystallographic Analysis : Programs like Mercury CSD 2.0 enable packing similarity calculations and intermolecular interaction analysis, critical for understanding solid-state behavior .

Q & A

Q. Basic

- ¹H/¹³C NMR : Assigns protons and carbons in the azetidine, furan, and thiophene moieties. For example, thiophene protons appear as doublets at δ 6.8–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 435.12) .

- FT-IR : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) groups .

How can researchers address contradictions in spectral data when characterizing novel derivatives?

Q. Advanced

- Cross-Validation : Use complementary techniques (e.g., 2D NMR for ambiguous proton assignments) .

- X-ray Crystallography : Resolves stereochemical uncertainties in the azetidine or cyclopentyl groups .

- Computational Modeling : DFT calculations predict NMR shifts or vibrational spectra to align with experimental data .

Example : A discrepancy in sulfonyl group IR peaks may arise from solvent interactions; solid-state IR or computational simulations clarify this .

What biological activities are associated with the structural features of this compound?

Q. Basic

- Thiophene Moiety : Potential kinase inhibition due to π-π stacking with ATP-binding pockets .

- Sulfonyl Group : Enhances solubility and metabolic stability, critical for pharmacokinetics .

- Azetidine Ring : Conformational rigidity improves target selectivity in enzyme inhibition .

What strategies are employed to study the metabolic pathways of this compound in biological systems?

Q. Advanced

In Vitro Metabolism : Liver microsome assays identify primary metabolites via LC-MS/MS .

Isotope Labeling : ¹⁴C-labeled compounds track metabolic fate in animal models.

Reactivity Analysis : Sulfonyl groups may undergo glutathione conjugation, predicted via tandem MS fragmentation .

Key Data : Hypothetical metabolic half-life (based on similar sulfonamides): t₁/₂ = 2.3 hours in human hepatocytes .

How is the purity of the compound assessed post-synthesis?

Q. Basic

- HPLC-DAD : Purity >95% confirmed by UV absorption at 254 nm .

- Elemental Analysis : Matches calculated C, H, N, S content within ±0.3% .

- TLC : Single spot under UV (Rf = 0.5 in ethyl acetate/hexane) .

What computational methods aid in predicting the interaction of this compound with biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina models binding to kinase domains (e.g., EGFR), leveraging the thiophene’s aromatic interactions .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

- QSAR Models : Correlate substituent effects (e.g., sulfonyl vs. carbonyl) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.